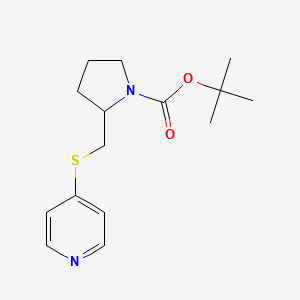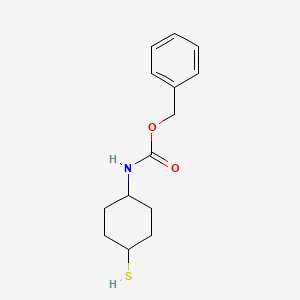
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid
Übersicht
Beschreibung
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid, also known as Boc-Cyclohexylalanine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of amino acids and is commonly used as a building block in the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine has several potential applications in scientific research. One of the most significant applications is in the development of peptide-based drugs. Peptides are short chains of amino acids that can be used to target specific receptors in the body. (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine can be used as a building block in the synthesis of peptides that target specific receptors, such as those involved in cancer or inflammation.
Wirkmechanismus
The mechanism of action of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine is not fully understood. However, it is believed to act as a protease inhibitor, which means it can prevent the breakdown of proteins in the body. This can be useful in the development of drugs that target specific proteins or enzymes.
Biochemical and Physiological Effects
(2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, which means it can protect neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable building block for peptide synthesis. However, one of the limitations of using (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine is that it can be expensive and time-consuming to synthesize.
Zukünftige Richtungen
There are several potential future directions for the use of (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine in scientific research. One of the most promising areas is in the development of peptide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine can also be used in the development of new protease inhibitors and enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, (2-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acidylalanine is a promising compound that has several potential applications in scientific research. Its high purity and stability make it a reliable building block for peptide synthesis, and its biochemical and physiological effects make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Eigenschaften
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10-7-5-4-6-9(10)14-8-11(16)17/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWFLFDQZEOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B3234802.png)


![3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234812.png)
![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-isopropyl-ethane-1,2-diamine](/img/structure/B3234828.png)

![[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B3234838.png)

![N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide](/img/structure/B3234855.png)
![[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3234860.png)
![2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3234868.png)